molecular formula C11H21N B008487 Dexmecamylamine CAS No. 107538-05-6

Dexmecamylamine

Cat. No. B008487
M. Wt: 167.29 g/mol
InChI Key: IMYZQPCYWPFTAG-NGZCFLSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dexmecamylamine is a drug that is used in scientific research to study the role of nicotinic acetylcholine receptors in the nervous system. It is a competitive antagonist of the α3β4 subtype of nicotinic receptors and is commonly used in laboratory experiments to investigate the physiological and biochemical effects of these receptors.

Scientific Research Applications

Pharmacokinetics in Renal Impairment

Dexmecamylamine, evaluated as a potential adjunct treatment for major depressive disorder, is primarily excreted via the kidneys. A study revealed that renal impairment significantly affects the pharmacokinetics of dexmecamylamine, suggesting a need for dose adjustments in patients with renal issues. The study found an increase in the area under the plasma concentration–time curve (AUC) and a decrease in clearance in subjects with renal impairment (Alverlind et al., 2014).

Treatment for Overactive Bladder

Dexmecamylamine has been explored as a treatment for overactive bladder. In a clinical trial, it showed a statistically significant decrease in micturition frequency but not in urge incontinence episodes. The study highlighted that dexmecamylamine may not offer an enhanced therapeutic profile compared to existing therapies for overactive bladder (Chancellor et al., 2015).

Adjunct Therapy for Major Depressive Disorder

Several studies have investigated dexmecamylamine as an adjunct therapy for major depressive disorder (MDD) in patients with inadequate response to antidepressants. However, these studies found no significant therapeutic effects or differences in various depression scales when compared to placebo (Vieta et al., 2014); (Möller et al., 2015).

Long-Term Safety and Tolerability in MDD Treatment

In a long-term study assessing the safety and tolerability of dexmecamylamine as an adjunct to SSRIs/SNRIs in MDD patients, it was found to be generally well tolerated. The most common adverse events were constipation and headache, and no significant differences were observed in secondary endpoints compared to placebo (Tummala et al., 2015).

properties

CAS RN

107538-05-6

Product Name

Dexmecamylamine

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

(1R,2S,4S)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C11H21N/c1-10(2)8-5-6-9(7-8)11(10,3)12-4/h8-9,12H,5-7H2,1-4H3/t8-,9+,11-/m0/s1

InChI Key

IMYZQPCYWPFTAG-NGZCFLSTSA-N

Isomeric SMILES

C[C@@]1([C@@H]2CC[C@@H](C2)C1(C)C)NC

SMILES

CC1(C2CCC(C2)C1(C)NC)C

Canonical SMILES

CC1(C2CCC(C2)C1(C)NC)C

Other CAS RN

6147-18-8
107538-05-6

synonyms

[1R,4S,(+)]-N,2,3,3-Tetramethylbicyclo[2.2.1]heptane-2-amine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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